Cas no 146086-08-0 (3-Butyn-1-amine, 2,2-dimethyl-)

3-Butyn-1-amine, 2,2-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 3-Butyn-1-amine, 2,2-dimethyl-

- EN300-7188426

- 146086-08-0

- AKOS006364602

- 2,2-dimethylbut-3-yn-1-amine

-

- インチ: InChI=1S/C6H11N/c1-4-6(2,3)5-7/h1H,5,7H2,2-3H3

- InChIKey: PCALDSSOWAKEOT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 97.089149355Da

- どういたいしつりょう: 97.089149355Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 94

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

3-Butyn-1-amine, 2,2-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7188426-0.1g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 0.1g |

$1043.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-10.0g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 10g |

$5099.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-0.25g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 0.25g |

$1090.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-1.0g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 1g |

$1185.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-0.5g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 0.5g |

$1137.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-5.0g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 5g |

$3438.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-0.05g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 0.05g |

$996.0 | 2023-05-29 | ||

| Enamine | EN300-7188426-2.5g |

2,2-dimethylbut-3-yn-1-amine |

146086-08-0 | 2.5g |

$2324.0 | 2023-05-29 |

3-Butyn-1-amine, 2,2-dimethyl- 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

3-Butyn-1-amine, 2,2-dimethyl-に関する追加情報

3-Butyn-1-amine, 2,2-dimethyl- (CAS No. 146086-08-0)

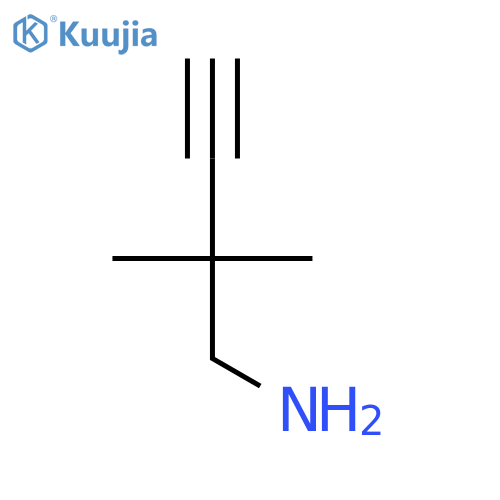

3-Butyn-1-amine, 2,2-dimethyl- is an organic compound with the CAS registry number 146086-08-0. This compound belongs to the class of amines and is characterized by its structure containing a primary amine group (-NH₂) attached to a substituted butynyl chain. The molecule features a triple bond between the first and second carbon atoms of the butyne chain, with two methyl groups attached to the second carbon atom. This unique structure gives rise to its IUPAC name: 3-butyn-1-amine, 2,2-dimethyl-.

The molecular formula of this compound is C₆H₁₁N, and its molecular weight is approximately 97.15 g/mol. It exists as a colorless liquid with a boiling point around 57°C and a density of about 0.79 g/cm³ at 25°C. The compound is sparingly soluble in water but is miscible with most organic solvents such as ethanol and ether.

3-butyn-1-amine, 2,2-dimethyl- finds applications in various fields due to its reactivity and versatility. In organic synthesis, it serves as an intermediate in the preparation of more complex molecules. Its ability to undergo nucleophilic addition reactions makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have highlighted the potential of this compound in the development of novel materials. For instance, researchers have explored its use in synthesizing polyurethanes with improved mechanical properties. The compound's reactivity under specific conditions allows for the formation of stable carbon-nitrogen bonds, which are crucial in polymer chemistry.

In the pharmaceutical industry, 3-butyn-1-amine, 2,2-dimethyl- has been investigated as a building block for bioactive molecules. Its ability to act as a nucleophile in SN₂ reactions makes it a useful precursor for various drug candidates. Additionally, its application in click chemistry has been reported, where it serves as a component in the formation of triazoles—a class of compounds with potential medicinal properties.

The synthesis of this compound typically involves the reaction of dimethylacetylene dicarboxylate with ammonia or primary amines under catalytic conditions. The reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product after purification.

In terms of safety considerations, while handling this compound requires standard precautions due to its volatility and flammability, it is not classified as hazardous under normal conditions of use. Proper ventilation and personal protective equipment are recommended during handling to minimize exposure risks.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 3-butyn-1-amine, 2,2-dimethyl-. Researchers are investigating catalytic processes that reduce energy consumption and minimize waste generation during its production.

In conclusion, 3-butyn-1-amine, 2,2-dimethyl- (CAS No. 146086-08-0) is a versatile organic compound with significant applications across multiple industries. Its unique chemical properties make it an essential intermediate in organic synthesis and material science. Continued research into its synthesis and applications promises further innovations in both academic and industrial settings.

146086-08-0 (3-Butyn-1-amine, 2,2-dimethyl-) 関連製品

- 1697459-97-4(1-(Azidomethyl)-2-bromo-3-nitrobenzene)

- 2731009-88-2(Pyrrolidine-3-carbohydrazide dihydrochloride)

- 1341299-03-3(3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide)

- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)

- 1178958-75-2(5-(3-Fluorophenyl)-2-fluorobenzoic acid)

- 2171940-82-0(2-N-benzyl-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 1550813-23-4(4-(6-methoxypyridin-2-yl)butanoic acid)

- 2228751-75-3(2-1-hydroxy-2-(methylamino)ethylbenzene-1,3,5-triol)

- 886909-96-2(5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 194804-91-6(4-bromo-2,3-difluoro-benzoic acid)